

Environmental Fate and Degradation of Furfuryl Methyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl methyl sulfide*

Cat. No.: *B074786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl methyl sulfide is a volatile organic compound utilized in the flavor and fragrance industry and has been identified in some food products.^{[1][2]} Despite its presence in consumer goods, there is a significant lack of direct experimental data regarding its environmental fate and degradation. This technical guide consolidates the available physicochemical data for **furfuryl methyl sulfide** and provides a comprehensive overview of its expected environmental behavior by drawing parallels with the known degradation pathways of structurally related furan derivatives and alkyl sulfides. This document outlines potential abiotic and biotic degradation pathways, including hydrolysis, photolysis, and aerobic and anaerobic biodegradation. Furthermore, it furnishes detailed experimental protocols that can be adapted for future studies to elucidate the environmental persistence and transformation of this compound. All quantitative data for related compounds is presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding.

Introduction

Furfuryl methyl sulfide (CAS No. 1438-91-1) is a sulfur-containing furan derivative characterized by a pungent, garlic-like odor.^{[1][3]} It is used as a flavoring agent in various food products and as a fragrance ingredient.^{[4][5]} Its introduction into the environment can occur through manufacturing processes, wastewater discharge, and volatilization from consumer products. Understanding the environmental fate of **furfuryl methyl sulfide** is crucial for

assessing its potential ecological impact. Currently, safety data sheets indicate that the degradability of this compound is unknown, and no data is available on its bioaccumulation potential, highlighting a significant knowledge gap.[6][7]

This guide aims to bridge this gap by providing a predictive assessment of the environmental degradation of **furfuryl methyl sulfide** based on the established behavior of analogous compounds.

Physicochemical Properties

The environmental distribution and transport of **furfuryl methyl sulfide** are governed by its physicochemical properties. It is a colorless to pale yellow liquid with limited solubility in water, suggesting a potential for partitioning to soil and sediment.[6] Its moderate volatility indicates that atmospheric transport is also a possible environmental pathway.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₈ OS	[8]
Molecular Weight	128.19 g/mol	[8]
CAS Number	1438-91-1	[8]
Appearance	Colorless to pale yellow liquid	[1][6]
Boiling Point	64-65 °C @ 15 mmHg	
Density	1.07 g/mL at 25 °C	
Solubility	Limited solubility in water	[6]
Vapor Pressure	Not available	[6]
Log K _{ow} (Octanol-Water Partition Coefficient)	Not available	

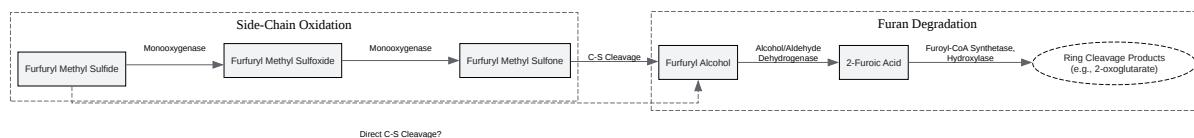
Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, may contribute to the transformation of **furfuryl methyl sulfide** in the environment.

Hydrolysis

The furan ring in **furfuryl methyl sulfide** can be susceptible to acid-catalyzed ring opening in aqueous environments.^[9] While specific hydrolysis data for **furfuryl methyl sulfide** is unavailable, studies on furan and its derivatives show that under acidic conditions, protonation of the furan ring can lead to the formation of intermediates that subsequently undergo ring cleavage to form aliphatic compounds.^[9] The rate of hydrolysis is expected to be pH-dependent, with increased degradation under acidic conditions.

Photolysis

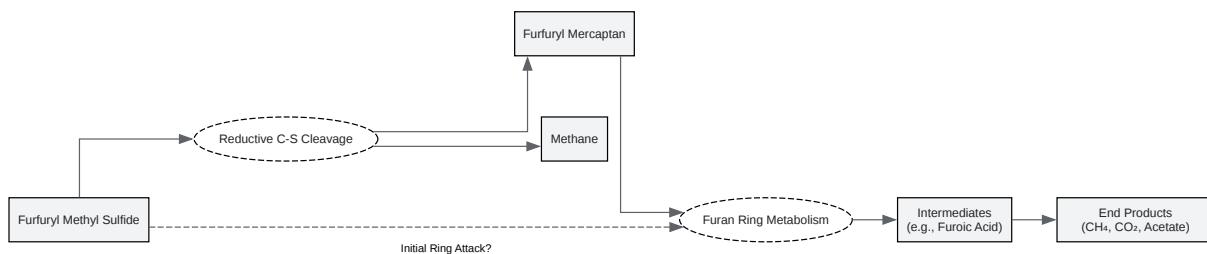

Direct photolysis may occur if **furfuryl methyl sulfide** absorbs light in the environmentally relevant UV spectrum. Furan-based compounds are known to undergo photo-oxidation.^[10] The sulfide moiety can also be susceptible to photo-oxidation, potentially leading to the formation of furfuryl methyl sulfoxide and subsequently furfuryl methyl sulfone. The quantum yield for the photodegradation of **furfuryl methyl sulfide** has not been determined, but it is a critical parameter for modeling its atmospheric lifetime.^[11]

Biotic Degradation

The biodegradation of **furfuryl methyl sulfide** is anticipated to be the primary mechanism for its removal from the environment. Based on the degradation of related compounds, both aerobic and anaerobic pathways are plausible.

Proposed Aerobic Biodegradation Pathway

Under aerobic conditions, microorganisms are likely to initiate the degradation of **furfuryl methyl sulfide** through two main routes: oxidation of the methyl sulfide side chain or attack on the furan ring. The biodegradation of other furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), proceeds via oxidation to 2-furoic acid, followed by CoA ligation, hydroxylation, and ring cleavage.^{[1][4]} For **furfuryl methyl sulfide**, initial oxidation of the sulfur atom to a sulfoxide and then a sulfone is a probable first step, increasing its water solubility and bioavailability. Subsequently, cleavage of the C-S bond could occur, leading to furfuryl alcohol or furoic acid, which would then enter established furan degradation pathways.



[Click to download full resolution via product page](#)

Figure 1: Proposed aerobic degradation pathway for **furfuryl methyl sulfide**.

Proposed Anaerobic Biodegradation Pathway

In anoxic environments, the degradation of **furfuryl methyl sulfide** is also expected to occur. Anaerobic metabolism of furfural is known to proceed through furfuryl alcohol and furoic acid to intermediates like acetate, ultimately leading to methane and carbon dioxide.^[12] For organosulfur compounds, anaerobic degradation can involve reductive cleavage of the C-S bond. It is plausible that under anaerobic conditions, **furfuryl methyl sulfide** could be reductively cleaved to yield furfuryl mercaptan and methane, or it could undergo transformations on the furan ring prior to side-chain cleavage.

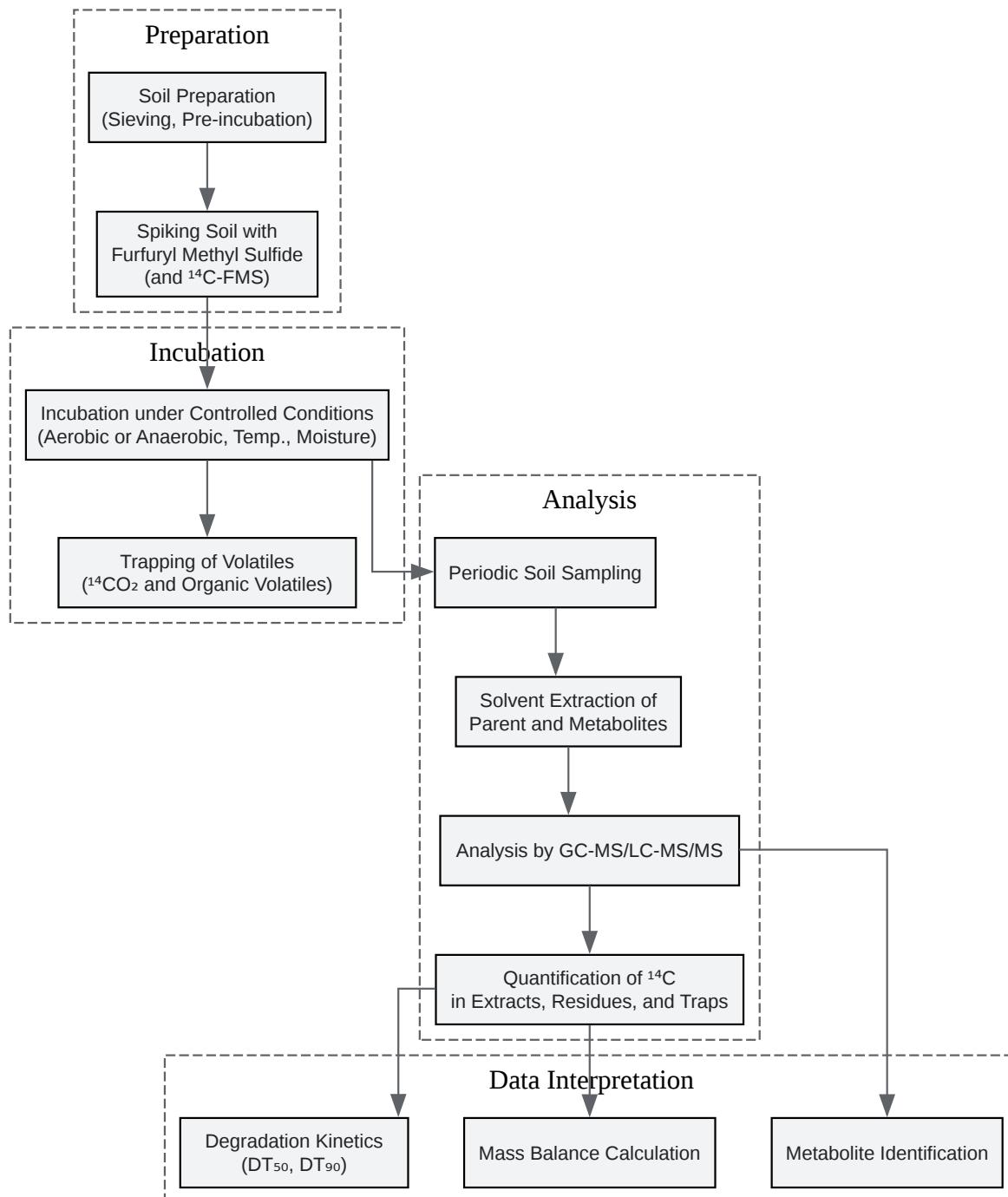
[Click to download full resolution via product page](#)

Figure 2: Proposed anaerobic degradation pathway for **furfuryl methyl sulfide**.

Experimental Protocols for Studying Degradation

Given the absence of specific studies on **furfuryl methyl sulfide**, this section provides detailed methodologies adapted from established protocols for assessing the environmental fate of related organic compounds.

Aerobic and Anaerobic Soil Biodegradation (adapted from OECD 307)


This protocol is designed to determine the rate and route of degradation of a test substance in soil under controlled laboratory conditions.

Objective: To quantify the rate of aerobic and anaerobic biodegradation of **furfuryl methyl sulfide** in soil and identify its major transformation products.

Materials:

- Test substance: **Furfuryl methyl sulfide** (analytical grade)
- Radiolabeled test substance (e.g., ^{14}C -labeled) for metabolite tracking and mass balance.
- Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
- Incubation vessels (e.g., biometer flasks or flow-through systems).[\[13\]](#)
- Trapping solutions for CO_2 (e.g., NaOH or KOH) and volatile organic compounds (e.g., ethylene glycol).
- Analytical equipment: GC-MS, LC-MS/MS, Liquid Scintillation Counter (LSC).

Workflow:

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for soil biodegradation studies.

Procedure:

- Soil Preparation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate for 7-10 days in the dark at the test temperature.
- Application of Test Substance: Apply **furfuryl methyl sulfide** (and its radiolabeled analogue) to the soil samples.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C). For aerobic studies, a continuous flow of CO₂-free, humidified air is passed through the incubation vessels. For anaerobic studies, the soil is saturated with deionized water, and the headspace is purged with an inert gas (e.g., N₂ or Ar).
- Sampling and Analysis: At specified time intervals, sacrificial soil samples are taken for analysis. Volatiles are trapped continuously. Soil samples are extracted with appropriate solvents (e.g., acetonitrile, ethyl acetate). The extracts are analyzed by chromatographic methods to determine the concentration of the parent compound and its transformation products. The non-extractable residues are quantified by combustion analysis.
- Data Analysis: The degradation kinetics of **furfuryl methyl sulfide** are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model. The half-life (DT₅₀) is calculated. Transformation products are identified and their concentrations are monitored over time. A mass balance is calculated at each sampling point.

Analytical Methods

The choice of analytical method is critical for accurately quantifying **furfuryl methyl sulfide** and its potential metabolites.

Analytical Technique	Target Analytes	Sample Matrix	Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)	Furfuryl methyl sulfide and volatile metabolites	Soil extracts, water, air	Good for volatile and semi-volatile compounds. Derivatization may be needed for polar metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Polar, non-volatile metabolites (e.g., furoic acid, sulfoxides, sulfones)	Soil extracts, water	High sensitivity and selectivity for a wide range of compounds. [14] [15]
Liquid Scintillation Counting (LSC)	¹⁴ C-labeled parent compound and metabolites	All sample fractions (extracts, residues, traps)	Essential for mass balance studies and tracking the fate of the carbon skeleton.

Quantitative Degradation Data for Related Furan Compounds

While no quantitative data exists for **furfuryl methyl sulfide**, the following table summarizes degradation data for related furan compounds to provide a basis for estimating its environmental persistence.

Compound	System	Half-life (DT ₅₀)	Conditions	Reference(s)
Furfural	Anaerobic consortium	~18 hours	35 °C, CSTR	[12]
Furfural	Cupriavidus basilensis HMF14	-	Aerobic, sole carbon source	[16]
5-Hydroxymethylfurfural (HMF)	Cupriavidus basilensis HMF14	-	Aerobic, sole carbon source	[16]
Furfuryl Alcohol	Barrel-aged wine	Slow decomposition	Model wine conditions	[17]

Conclusion and Future Research

The environmental fate and degradation of **furfuryl methyl sulfide** remain largely uncharacterized. Based on the chemical structure and the known degradation pathways of furan derivatives and alkyl sulfides, it is hypothesized that **furfuryl methyl sulfide** is susceptible to both abiotic and biotic degradation. The primary degradation mechanism is likely to be microbial, involving oxidation of the sulfur moiety and/or the furan ring, leading to ring cleavage.

To accurately assess the environmental risk posed by **furfuryl methyl sulfide**, further research is imperative. The experimental protocols outlined in this guide provide a framework for future studies to:

- Determine the aerobic and anaerobic biodegradation rates and pathways in soil and water.
- Identify and quantify the major degradation products.
- Investigate the potential for hydrolysis and photolysis under various environmental conditions.
- Assess the bioaccumulation potential of **furfuryl methyl sulfide** and its persistent metabolites.

The generation of such data will be invaluable for regulatory agencies and industry in performing robust environmental risk assessments for this widely used flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. furfuryl methyl sulfide, 1438-91-1 [thegoodsentscompany.com]
- 4. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. synerzine.com [synerzine.com]
- 8. Furfuryl methyl sulfide | C6H8OS | CID 518937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. Deactivation via ring opening: A quantum chemical study of the excited states of furan and comparison to thiophene [ouci.dntb.gov.ua]
- 13. Frontiers | Biodegradation of plastics in soil and effects on nitrification activity. A laboratory approach [frontiersin.org]
- 14. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 16. [pnas.org \[pnas.org\]](#)
- 17. Aerobic and anaerobic enrichment cultures highlight the pivotal role of facultative anaerobes in soil hydrocarbon degradation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Environmental Fate and Degradation of Furfuryl Methyl Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074786#environmental-fate-and-degradation-of-furfuryl-methyl-sulfide\]](https://www.benchchem.com/product/b074786#environmental-fate-and-degradation-of-furfuryl-methyl-sulfide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com